Cas no 2227676-75-5 (rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid)

Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid is a synthetic compound with potential applications in chemical research. This compound offers distinct structural features, including a racemic mixture of enantiomers and a 9H-fluorenyl group, which may contribute to its specific reactivity and selectivity in various chemical reactions. Its unique chemical structure and functional groups provide opportunities for in-depth investigation into organic synthesis and pharmacology.
rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid structure
2227676-75-5 structure
Product Name:rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid
CAS No:2227676-75-5
MF:C26H30N2O5
MW:450.526807308197
CID:6339879
PubChem ID:165819640
Update Time:2025-06-18

rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid Chemical and Physical Properties

Names and Identifiers

    • rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid
    • rac-2-{N-ethyl-1-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}acetic acid
    • 2227676-75-5
    • EN300-1562405
    • Inchi: 1S/C26H30N2O5/c1-2-28(15-24(29)30)25(31)17-8-7-9-18(14-17)27-26(32)33-16-23-21-12-5-3-10-19(21)20-11-4-6-13-22(20)23/h3-6,10-13,17-18,23H,2,7-9,14-16H2,1H3,(H,27,32)(H,29,30)/t17-,18+/m1/s1
    • InChI Key: BJDLPLVZDSKADB-MSOLQXFVSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CCC[C@@H](C(N(CC(=O)O)CC)=O)C1)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 8
  • Complexity: 691
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 95.9Ų

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Additional information on rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid

Introduction to Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic Acid (CAS No. 2227676-75-5)

Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid, identified by its CAS number 2227676-75-5, is a sophisticated compound that has garnered significant attention in the field of pharmaceutical research and development. This molecule, characterized by its complex structural framework, represents a pinnacle of synthetic chemistry and has been extensively studied for its potential therapeutic applications.

The compound's name is rich in biochemical significance, with each segment contributing to its unique identity. The prefix Rac indicates the stereochemical configuration of the molecule, which is crucial for its biological activity. The core structure features a cyclohexyl ring, which is a common motif in many bioactive molecules due to its ability to mimic natural amino acid residues. This cyclohexyl ring is further functionalized with an amide linkage and a formamido group, enhancing its complexity and potential interactions with biological targets.

One of the most striking features of this compound is the presence of a fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc moiety is widely used in peptide synthesis as an protecting group for amino acids. However, in this context, it serves a different purpose, acting as a key pharmacophore that may contribute to the compound's binding affinity and selectivity. The presence of multiple stereocenters, specifically indicated by the (1R,3S) configuration, underscores the importance of stereochemistry in determining the biological activity of this molecule.

The N-ethyl and formamido substituents further elaborate on the compound's structural complexity. These groups can influence solubility, metabolic stability, and interactions with biological targets. The N-ethyl group may enhance lipophilicity, while the formamido group can participate in hydrogen bonding interactions, which are critical for binding to proteins and other biomolecules.

In recent years, there has been growing interest in developing novel compounds that target neurological disorders. Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid has emerged as a promising candidate in this area due to its unique structural features. Studies have suggested that this compound may interact with specific neurotransmitter receptors and ion channels, potentially making it effective in treating conditions such as depression, anxiety, and neurodegenerative diseases.

One of the most compelling aspects of this compound is its potential mechanism of action. Preclinical studies have indicated that it may modulate the activity of serotonin receptors, which are known to be involved in mood regulation. Additionally, the compound's ability to cross the blood-brain barrier suggests that it could be developed into an effective therapeutic agent for central nervous system disorders.

The synthesis of Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Advanced techniques such as chiral resolution and asymmetric synthesis have been employed to obtain the desired stereochemical configuration.

The role of computational chemistry in the study of this compound cannot be overstated. Molecular modeling techniques have been used to predict binding interactions with biological targets and to optimize the structure for improved efficacy. These computational approaches have complemented experimental efforts by providing insights into the molecular recognition processes involved.

Future research directions for Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid include further exploration of its pharmacological properties and clinical translation. Phase I clinical trials are being planned to evaluate its safety and efficacy in humans. These trials will provide crucial data on dosing regimens, side effects, and overall therapeutic potential.

The development of novel pharmaceuticals is a complex and iterative process that relies on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Rac-2-{N-ethyl-1-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}acetic acid exemplifies how cutting-edge research can lead to breakthroughs in medicine. Its unique structure and promising biological activity make it a valuable asset in the quest for new treatments for neurological disorders.

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